molecular formula C9H13ClN6 B1433675 1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}piperazine hydrochloride CAS No. 1803591-02-7

1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}piperazine hydrochloride

Cat. No. B1433675
CAS RN: 1803591-02-7
M. Wt: 240.69 g/mol
InChI Key: IVWUVGYZSFFGLZ-UHFFFAOYSA-N
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Description

“1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}piperazine hydrochloride” is a chemical compound with the CAS Number: 1803591-02-7 . It has a molecular weight of 240.7 and its IUPAC name is 5-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines, which are structurally similar to the compound , can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12N6.ClH/c1-3-14(4-2-10-1)9-6-11-5-8-12-7-13-15(8)9;/h5-7,10H,1-4H2;1H . This code provides a standard way to encode the compound’s molecular structure and formula.

Scientific Research Applications

  • Adenosine Receptor Antagonists : This compound and its derivatives have been explored for their potential as adenosine receptor antagonists. For instance, piperazine-derived [1,2,4]triazolo[1,5-a]pyrazines have shown moderate binding affinity and selectivity for the adenosine A2a receptor over the A1 receptor, which could have implications in treating conditions like Parkinson's disease (Peng et al., 2005).

  • Antimicrobial Activity : Some derivatives of 1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}piperazine hydrochloride have been studied for their antimicrobial properties. Research has synthesized and evaluated the antimicrobial activity of various compounds against bacterial and fungal strains, showing promising results in inhibiting microbial growth (Hassan, 2013).

  • Antidiabetic Drugs : Some studies have focused on synthesizing derivatives of this compound for potential use as antidiabetic drugs. These derivatives have been evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potentials, a key target in diabetes management (Bindu et al., 2019).

  • Cancer Therapy : The compound has been explored for its potential in cancer therapy. For example, modifications of its structure have led to the development of androgen receptor downregulators like AZD3514, which is being evaluated for treating advanced prostate cancer (Bradbury et al., 2013).

  • Antihypertensive Agents : It has also been studied for its potential as an antihypertensive agent. Certain derivatives have shown promising activity in vitro and in vivo, indicating their possible use in managing hypertension (Bayomi et al., 1999).

  • Serotonin Receptor Agonists : Studies have explored its role as a serotonin receptor agonist. For instance, certain derivatives have been shown to inhibit serotonin binding in the brain, affecting serotonin turnover, which could have implications in treating neurological disorders (Fuller et al., 1978).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Biochemical Analysis

Biochemical Properties

1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}piperazine hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby altering the biochemical landscape of the cell. The compound’s interaction with enzymes such as nicotinamide phosphoribosyltransferase (NAMPT) is particularly noteworthy, as it modulates the NAD+ salvage pathway . This interaction can lead to significant changes in cellular metabolism and energy production.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to inhibit the ERK signaling pathway, leading to reduced phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition can result in decreased cell proliferation and increased apoptosis, particularly in cancer cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s ability to inhibit NAMPT and modulate the NAD+ salvage pathway is a key aspect of its molecular mechanism . This inhibition affects the cellular levels of NAD+, a critical cofactor in numerous metabolic reactions, thereby influencing cellular metabolism and energy homeostasis.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. The compound’s stability and degradation over time are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity can diminish over extended periods . Long-term exposure to the compound can lead to sustained inhibition of target enzymes and prolonged alterations in cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as enhanced metabolic activity and improved cellular function. At higher doses, it can induce toxic or adverse effects, including enzyme inhibition and disruption of normal cellular processes . These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to NAD+ metabolism. The compound interacts with enzymes such as NAMPT, influencing the NAD+ salvage pathway and altering the levels of key metabolites . This interaction can affect metabolic flux and the overall metabolic state of the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes via specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . This distribution pattern is essential for the compound’s therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific cellular compartments, such as the nucleus and mitochondria, where it exerts its biochemical effects . Post-translational modifications and targeting signals are crucial for its proper localization and function within the cell.

properties

IUPAC Name

5-piperazin-1-yl-[1,2,4]triazolo[1,5-a]pyrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6.ClH/c1-3-14(4-2-10-1)9-6-11-5-8-12-7-13-15(8)9;/h5-7,10H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVWUVGYZSFFGLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CN=CC3=NC=NN23.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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